Bienvenue dans la boutique en ligne BenchChem!

6-(4-tert-butylphenoxy)pyridine-3-carboxamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Notch Signaling

6-(4-tert-Butylphenoxy)pyridine-3-carboxamide (CAS 900015-10-3) is a synthetic small molecule belonging to the 6-substituted nicotinamide class. Its core structure combines a pyridine-3-carboxamide scaffold with a bulky 4-tert-butylphenoxy substituent at the 6-position.

Molecular Formula C16H18N2O2
Molecular Weight 270.332
CAS No. 900015-10-3
Cat. No. B2868638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-tert-butylphenoxy)pyridine-3-carboxamide
CAS900015-10-3
Molecular FormulaC16H18N2O2
Molecular Weight270.332
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)N
InChIInChI=1S/C16H18N2O2/c1-16(2,3)12-5-7-13(8-6-12)20-14-9-4-11(10-18-14)15(17)19/h4-10H,1-3H3,(H2,17,19)
InChIKeyMMTUOOHPVFBBFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-tert-Butylphenoxy)pyridine-3-carboxamide (CAS 900015-10-3): Core Chemical Identity and Physicochemical Baseline


6-(4-tert-Butylphenoxy)pyridine-3-carboxamide (CAS 900015-10-3) is a synthetic small molecule belonging to the 6-substituted nicotinamide class. Its core structure combines a pyridine-3-carboxamide scaffold with a bulky 4-tert-butylphenoxy substituent at the 6-position. The molecular formula is C16H18N2O2 and the molecular weight is 270.33 g/mol . The compound features a hydrogen bond donor (carboxamide -NH2) and multiple hydrogen bond acceptors (amide carbonyl, pyridine nitrogen, ether oxygen), which distinguish it from closely related 3-amino analogs such as CB-103 (6-(4-tert-butylphenoxy)pyridin-3-amine) that lack the carbonyl oxygen .

Why 6-(4-tert-Butylphenoxy)pyridine-3-carboxamide Cannot Be Replaced by Generic Nicotinamide Analogs


The 4-tert-butylphenoxy group at the 6-position introduces significant steric bulk and lipophilicity absent in simple nicotinamide (logP of nicotinamide ≈ -0.37). This lipophilic substituent is a key pharmacophoric element shared with the clinical-stage Notch inhibitor CB-103 (6-(4-tert-butylphenoxy)pyridin-3-amine) [1]. However, the carboxamide at the 3-position in the target compound is not electronically or sterically equivalent to the primary amine in CB-103. The amide carbonyl acts as an additional hydrogen bond acceptor and alters the ring's electron density, potentially modifying target engagement [2]. Therefore, substituting this compound with a 3-amino analog (such as CB-103) or an unsubstituted nicotinamide cannot replicate its hydrogen-bonding profile or its physicochemical properties, which may result in divergent biological activity.

Head-to-Head Structural and Predicted Pharmacophoric Differentiation of 6-(4-tert-Butylphenoxy)pyridine-3-carboxamide


Carboxamide vs. Primary Amine at the 3-Position: Altered Hydrogen-Bonding Capacity

The target compound possesses a carboxamide group (-CONH2) at the pyridine 3-position, whereas its closest structural analog, CB-103 (6-(4-tert-butylphenoxy)pyridin-3-amine), carries a primary amine (-NH2) at the same position . The amide carbonyl acts as an additional hydrogen bond acceptor compared to the amine. Pyridine-3-carboxamides are known to interact with biological targets (e.g., enzymes like NNMT) via the carboxamide motif, which the amine analog cannot fully mimic [1]. This distinction is critical for target selectivity.

Medicinal Chemistry Structure-Activity Relationship (SAR) Notch Signaling

Lipophilic Bullet: The 4-tert-Butylphenoxy Group Drives logP Divergence from Unsubstituted Nicotinamide

The 4-tert-butylphenoxy substituent at the 6-position is a large hydrophobic group. Computational predictions (e.g., using XLogP3) estimate the logP of the target compound to be approximately 3.5, whereas nicotinamide has a logP of -0.37 [1] . This >1000-fold difference in predicted octanol-water partition coefficient means the target compound is vastly more lipophilic than the parent nicotinamide scaffold.

Physicochemical Properties Lipophilicity Drug Design

Potential NNMT Target Engagement Inferred from Nicotinamide Pharmacophore

Nicotinamide N-methyltransferase (NNMT) catalyzes the N-methylation of nicotinamide at the pyridine nitrogen [1]. The target compound retains the carboxamide and pyridine core of nicotinamide, which are essential for substrate recognition. However, the 6-(4-tert-butylphenoxy) group may hinder productive binding to the NNMT active site, turning the compound from a substrate into an inhibitor. A structurally distinct bisubstrate NNMT inhibitor bearing a 4-tert-butylphenyl motif exhibited a Ki of 1.41 µM, demonstrating that tert-butylphenyl groups can be accommodated in NNMT [2]. No direct NNMT assay data for the target compound is available.

Nicotinamide N-Methyltransferase (NNMT) Bisubstrate Inhibitors Cancer Metabolism

Purity and Supply Consistency: Vendor-Specified 98% Purity Baseline

Commercially, 6-(4-tert-butylphenoxy)pyridine-3-carboxamide is available from multiple chemical suppliers with a specified purity of 98% (HPLC) . In contrast, its 3-amino analog (CB-103) is typically supplied at ≥98% purity, but as a clinical-stage compound it may be subject to more stringent batch controls and higher cost . For early-stage research not requiring GMP-grade material, the target compound offers a defined purity standard suitable for SAR exploration.

Chemical Procurement Quality Control Reproducibility

High-Value Application Scenarios for 6-(4-tert-Butylphenoxy)pyridine-3-carboxamide in Drug Discovery


Tool Compound for Probing the Role of the 3-Position in 6-Phenoxypyridine SAR

The compound serves as a direct comparator to CB-103 (3-amine) to understand how replacing the -NH2 with a -CONH2 group affects biological activity. In SAR panels, researchers can test both compounds against the same target (e.g., Notch transcription complex or NNMT) to map the contribution of the 3-substituent to potency and selectivity [1].

Negative Control or Inactive Analog for Notch Signaling Studies

Given that the Notch-inhibitory activity of CB-103 is believed to depend on the 3-amine, the 3-carboxamide analog may lack this activity. It can thus be used as an inactive or weakly active control compound to confirm target specificity in Notch reporter gene assays or Notch-dependent cancer cell lines [1].

Scaffold for Designing Novel NNMT Bisubstrate Inhibitors

The nicotinamide core is a hallmark of NNMT substrates and inhibitors. The target compound's 6-(4-tert-butylphenoxy) group introduces steric bulk that may prevent productive N-methylation by NNMT, potentially converting it into an inhibitor. It can be used as a starting point for synthesizing bisubstrate inhibitors by linking the phenoxy group to an adenosine mimetic [2].

Reference Standard for Analytical Method Development in Nicotinamide Analog Detection

The compound's defined structure, purity, and chromophoric properties (pyridine, phenyl ether) make it suitable as a reference standard for developing HPLC or LC-MS methods to detect and quantify 6-substituted nicotinamides in complex biological matrices .

Quote Request

Request a Quote for 6-(4-tert-butylphenoxy)pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.